

"starting materials for 6-Chloro-2-iodopyridin-3-ol synthesis"

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Compound of Interest

Compound Name: 6-Chloro-2-iodopyridin-3-ol

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Synthesis of 6-Chloro-2-iodopyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

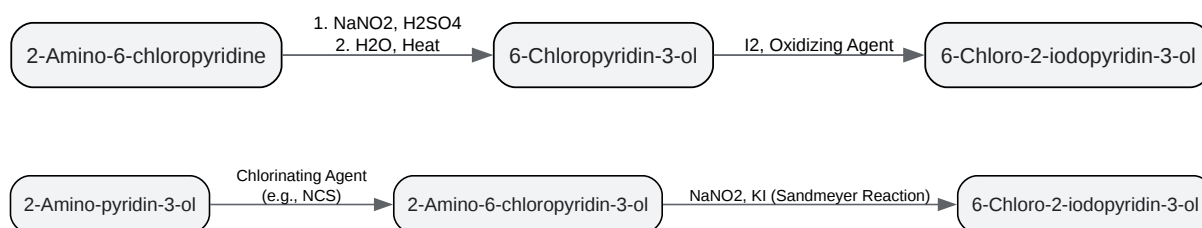
This technical guide provides a comprehensive overview of potential synthetic routes for the preparation of **6-Chloro-2-iodopyridin-3-ol**, a key intermediate in pharmaceutical and agrochemical research. Due to the absence of a direct, single-step synthesis in publicly available literature, this document outlines plausible multi-step synthetic pathways derived from established methodologies for analogous pyridine derivatives. The proposed routes leverage common starting materials and well-documented reactions in heterocyclic chemistry.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches have been devised, starting from commercially available precursors. These pathways involve the sequential introduction of the chloro, iodo, and hydroxyl functionalities onto the pyridine ring.

Pathway 1: From 2-Amino-6-chloropyridine

This pathway begins with the readily available 2-Amino-6-chloropyridine and proceeds through diazotization to introduce the hydroxyl group, followed by regioselective iodination.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com